N-(2-{N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{N’-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{N’-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide typically involves the condensation reaction between 3,5-dichloro-2-methoxybenzaldehyde and 2-hydrazinobenzamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{N’-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-(2-{N’-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-{N’-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s hydrazone group can participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-(2-{N’-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide is unique due to the presence of the 3,5-dichloro-2-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other similar hydrazones.
Properties
Molecular Formula |
C23H19Cl2N3O4 |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C23H19Cl2N3O4/c1-31-17-9-7-14(8-10-17)22(29)27-20-6-4-3-5-18(20)23(30)28-26-13-15-11-16(24)12-19(25)21(15)32-2/h3-13H,1-2H3,(H,27,29)(H,28,30)/b26-13+ |
InChI Key |
MHZBQTFBRBQXBE-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N/N=C/C3=C(C(=CC(=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN=CC3=C(C(=CC(=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.